Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
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Overview
Description
Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenyl intermediate, which is then subjected to various acylation and esterification reactions to introduce the acetamido and acetyloxy groups. The final step involves the coupling of the chromenyl intermediate with the oxane-2-carboxylate moiety under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenyl derivatives and oxane-2-carboxylate analogs, such as:
- Methyl 5-acetamido-2-amino-4-ethoxybenzoate
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Uniqueness
The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C30H32F3NO15 |
---|---|
Molecular Weight |
703.6 g/mol |
IUPAC Name |
methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35) |
InChI Key |
OSBBVRZZLWPPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C |
Origin of Product |
United States |
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